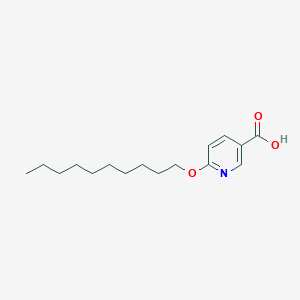
6-(Decyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decyloxy)nicotinic acid is a chemical compound with the molecular formula C16H25NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of 6-(Decyloxy)nicotinic acid consists of a pyridine ring with a carboxylic acid group at the 3-position and a decyloxy group at the 6-position .Physical And Chemical Properties Analysis
6-(Decyloxy)nicotinic acid has a molecular weight of 279.38. Predicted properties include a density of 1.0±0.1 g/cm3, boiling point of 431.1±25.0 °C at 760 mmHg, and a flash point of 214.5±23.2 °C .Scientific Research Applications
- Application : Research has shown that 2-bromo aryl substituents derived from this compound exhibit anti-inflammatory and analgesic effects. These properties make it a promising candidate for pain management and inflammation-related conditions .
- Application : 6-(Decyloxy)nicotinic acid may help reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure associated with kidney disease. However, it’s essential to balance its benefits with potential side effects, such as skin rash .
- Application : Researchers are exploring novel drug designs that interact with the niacin receptor or other related receptors. These drugs aim to optimize the pharmacological activity of niacin while minimizing side effects. Such innovations could lead to new therapeutic options for dyslipidemia and cardiovascular diseases .
- Application : By using commercially available raw materials (such as 3-methylpyridine and 5-ethyl-2-methylpyridine), scientists aim to develop sustainable and industrially applicable processes for nicotinic acid production .
- Application : Researchers have computationally analyzed newly designed nicotinamide derivatives. Techniques like IR, 1H-NMR, 13C-NMR, and MS help characterize these compounds and predict their behavior .
Anti-Inflammatory and Analgesic Efficacy
Cardiovascular Health
Novel Drug Development
Ecological Synthesis Methods
Computational Analyses
Mechanism of Action
Target of Action
The primary target of 6-(Decyloxy)nicotinic acid is similar to that of nicotine, which is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .
Mode of Action
6-(Decyloxy)nicotinic acid, like nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by 6-(Decyloxy)nicotinic acid are likely to be similar to those of nicotine. Nicotine exposure affects the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy . These changes can contribute to the development or maintenance of dependence .
Pharmacokinetics
For instance, nicotine is known to have a high volume of distribution and a half-life of approximately 2 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of 6-(Decyloxy)nicotinic acid would likely be similar, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 6-(Decyloxy)nicotinic acid’s action are likely to be similar to those of nicotine. These effects include changes in neuronal excitability and cell signaling mechanisms, which can contribute to the development or maintenance of dependence .
properties
IUPAC Name |
6-decoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-12-20-15-11-10-14(13-17-15)16(18)19/h10-11,13H,2-9,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAGGDIRSABGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Decyloxy)nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617962.png)



![6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine](/img/structure/B2617969.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2617976.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)